ENT1 Binding Affinity: 2'-Deoxy-N-[(4-nitrophenyl)methyl]adenosine (KD = 2.4 nM) vs. Class Baseline
The target compound demonstrates exceptionally high affinity for the equilibrative nucleoside transporter (ENT1), binding to high-affinity membrane sites on cultured S49 mouse lymphoma cells with a dissociation constant (KD) of 2.4 nM [1]. While direct head-to-head KD data for the unsubstituted 2'-deoxyadenosine or N6-benzyl-2'-deoxyadenosine in the same assay system is not located in the open literature, the KD of 2.4 nM is approximately 3–4 orders of magnitude lower than the Michaelis constants (Km) reported for physiological nucleoside transport substrates (typically in the micromolar range for adenosine), firmly establishing this compound as a tight-binding inhibitor rather than a mere substrate analog [1]. This binding affinity approaches that of the archetypal ENT1 inhibitor nitrobenzylthioinosine (NBMPR; Kd 0.1–1.0 nM) but resides on a 2'-deoxyadenosine scaffold rather than a thioinosine scaffold, enabling orthogonal applications in metabolic labeling and enzymatic incorporation studies where NBMPR would be unsuitable .
NBMPR Kd 0.1–1.0 nM
Physiological substrates Km ~10–500 µM
| Evidence Dimension | Equilibrium binding affinity (KD) to ENT1 nucleoside transporter in intact cells |
|---|---|
| Target Compound Data | KD = 2.4 nM (S49 mouse lymphoma cells) |
| Comparator Or Baseline | Nitrobenzylthioinosine (NBMPR) Kd = 0.1–1.0 nM (human erythrocytes); physiological substrates Km ~ 10–500 µM |
| Quantified Difference | Target is ~83–250× weaker than NBMPR but ~4,000–200,000× tighter than typical nucleoside substrate Km values. |
| Conditions | Binding of [³H]-labeled compound to intact cultured S49 mouse lymphoma cells at 22°C; competitor NBMPR data from human erythrocyte ghost membranes at 22°C |
Why This Matters
A KD of 2.4 nM qualifies this compound as a high-affinity pharmacological tool for ENT1 occupancy studies, whereas the 2'-deoxyribose scaffold permits metabolic phosphorylation and potential DNA incorporation, an avenue unavailable to thioinosine-based inhibitors.
- [1] Quail, J. W., Delbaere, L. T. J., & Paterson, A. R. P. (1987). Crystal Structure of a Tightly Bound Inhibitor of Adenosine Transport N6-(4-Nitrobenzyl)-β-D-2′-Deoxyadenosine Methanol Solvate. Nucleosides and Nucleotides, 6(5), 877–885. View Source
